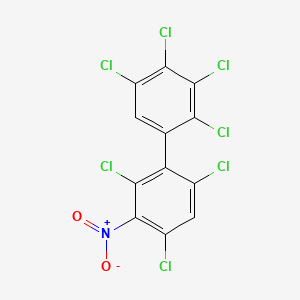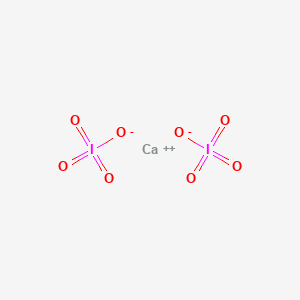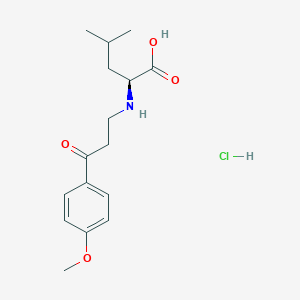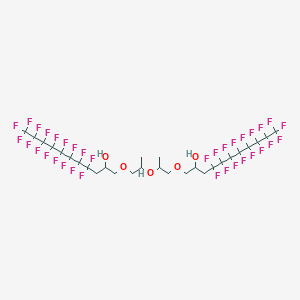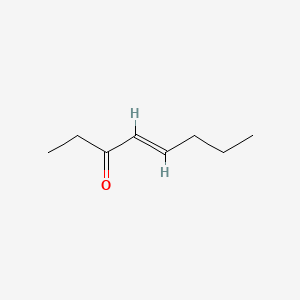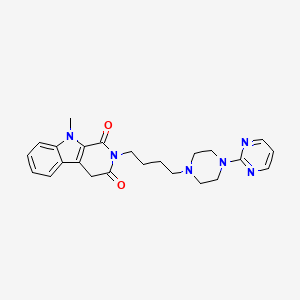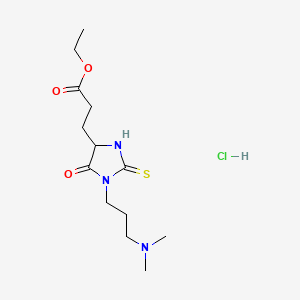
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are a class of 5-membered ring heterocycles structurally related to imidazolidine . This compound is characterized by its unique structure, which includes an imidazolidine ring, a propionic acid moiety, and a dimethylamino propyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- typically involves the following steps:
Formation of the Imidazolidine Ring: This can be achieved by treating a 1,2-diaminoalkane with an alcohol, aldehyde, or carboxylic acid at high temperatures.
Introduction of the Propionic Acid Moiety: This step involves the amidation of the imidazolidine ring with a suitable carboxylic acid derivative.
Addition of the Dimethylamino Propyl Group: This can be done through a substitution reaction where the imidazolidine ring is reacted with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl or thiol derivatives.
科学的研究の応用
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Imidazole: A related compound with a similar ring structure but different functional groups.
Imidazolidine: A diamine formally derived by the addition of four hydrogen atoms to imidazole.
Imidazolidinone: Oxo derivatives of imidazoline, featuring a saturated C3N2 nucleus.
Uniqueness
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- is unique due to its specific combination of functional groups and its potential applications in various fields of research and industry. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific investigation.
特性
CAS番号 |
86503-33-5 |
|---|---|
分子式 |
C13H24ClN3O3S |
分子量 |
337.87 g/mol |
IUPAC名 |
ethyl 3-[1-[3-(dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C13H23N3O3S.ClH/c1-4-19-11(17)7-6-10-12(18)16(13(20)14-10)9-5-8-15(2)3;/h10H,4-9H2,1-3H3,(H,14,20);1H |
InChIキー |
PIDPIEFQZFGKKD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1C(=O)N(C(=S)N1)CCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


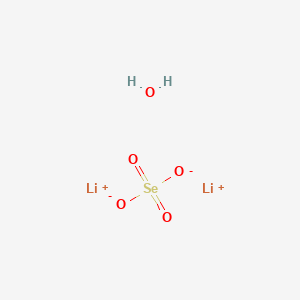
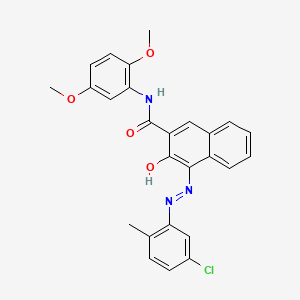
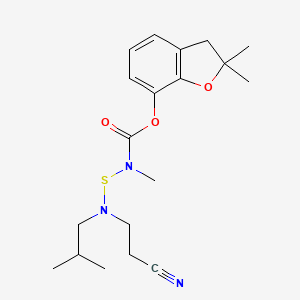


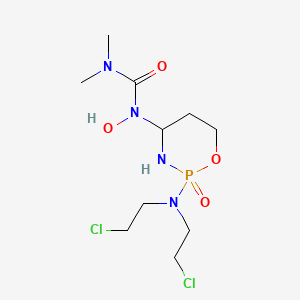
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
